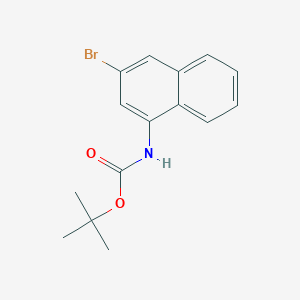

(3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13715956

Molecular Formula: C15H16BrNO2

Molecular Weight: 322.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16BrNO2 |

|---|---|

| Molecular Weight | 322.20 g/mol |

| IUPAC Name | tert-butyl N-(3-bromonaphthalen-1-yl)carbamate |

| Standard InChI | InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-13-9-11(16)8-10-6-4-5-7-12(10)13/h4-9H,1-3H3,(H,17,18) |

| Standard InChI Key | YKEZLAPJHVPUBE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=CC2=CC=CC=C21)Br |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=CC2=CC=CC=C21)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a naphthalene ring system with a bromine atom at the 3-position and a Boc-protected amine at the 1-position. The tert-butyl carbamate group (-OC(O)NH-t-Bu) confers steric bulk and acid sensitivity, while the bromine atom enhances electrophilic reactivity for subsequent cross-coupling reactions. The molecular formula is C₁₅H₁₆BrNO₂, with a molecular weight of 322.20 g/mol .

Spectral Characterization

-

¹H NMR: Signals include a singlet at δ 1.4 ppm (9H, tert-butyl), aromatic protons between δ 7.2–8.5 ppm (naphthalene), and a broad peak for the carbamate NH (δ 5.5–6.0 ppm) .

-

¹³C NMR: Peaks for the Boc carbonyl (δ ~155 ppm), quaternary tert-butyl carbon (δ ~28 ppm), and aromatic carbons (δ 120–135 ppm) are characteristic .

-

IR: Stretches at ~1680 cm⁻¹ (C=O), ~3400 cm⁻¹ (N-H), and ~670 cm⁻¹ (C-Br) confirm functional groups .

Stability and Deprotection

Acid Sensitivity

The tert-butyl carbamate group is cleavable under acidic conditions. Aqueous H₃PO₄ (85%) at 50°C selectively removes the Boc group without affecting the bromine substituent . ZnBr₂ in dichloromethane also achieves deprotection at room temperature, though competing ester hydrolysis may occur .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, consistent with tert-butyl carbamates. Storage at –20°C under nitrogen is recommended to prevent hydrolysis .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antiviral agents. Its bromine atom allows incorporation into biaryl scaffolds via cross-coupling, as demonstrated in fragment-based drug discovery .

Materials Science

Functionalized naphthalenes are utilized in OLEDs and fluorescent probes. The Boc group enables sequential derivatization, while the bromine atom facilitates polymerization or dendrimer synthesis .

Comparative Reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume